Isoprocurcumenol

説明

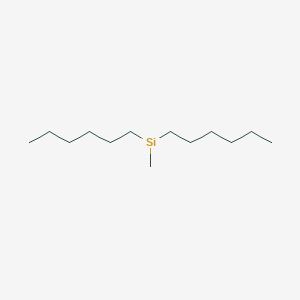

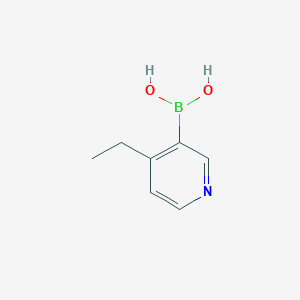

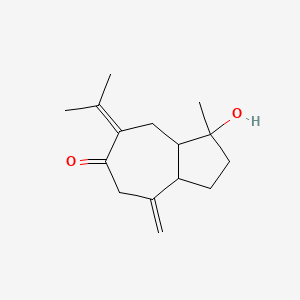

Isoprocurcumenol is a guaiane type sesquiterpene that can be isolated from Curcuma comosa . It has been found to activate EGFR signaling and promote the proliferation of keratinocytes .

Physical And Chemical Properties Analysis

Isoprocurcumenol is an oil with a molecular weight of 234.3. It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

科学的研究の応用

Keratinocyte Growth and Survival

Isoprocurcumenol has been found to support keratinocyte growth and survival through the activation of the Epidermal Growth Factor Receptor (EGFR) . Keratinocytes are a major type of skin cells, and their proliferation is key in maintaining the function of the skin . Isoprocurcumenol, a terpenoid molecule derived from turmeric, can activate EGFR signaling, increasing the phosphorylation of ERK and AKT, and upregulating the expression of genes related to cell growth and proliferation . This suggests its potential as an ingredient for medical and cosmetic use .

Skin Regeneration

Isoprocurcumenol has been observed to induce the proliferation of keratinocytes in both physical and UVB-induced cellular damage, indicative of its function in skin regeneration . This makes it a promising candidate for treatments aimed at enhancing skin repair and regeneration .

Anti-Inflammatory Activity

Curcumenol, a component of Curcuma wenyujin from which isoprocurcumenol is derived, has been reported to have anti-inflammatory effects . While specific studies on isoprocurcumenol’s anti-inflammatory activity are limited, it’s plausible that it may share similar properties given its structural similarity to curcumenol .

Anti-Oxidant Activity

Curcumenol has also been reported to have anti-oxidant activity . Given the structural similarity between curcumenol and isoprocurcumenol, it’s possible that isoprocurcumenol may also exhibit anti-oxidant properties .

Anti-Bactericidal Activity

Curcumenol has been found to have anti-bactericidal activity . It’s plausible that isoprocurcumenol may also have similar properties, although specific studies on isoprocurcumenol’s anti-bactericidal activity are currently limited .

Anti-Diabetic Activity

Curcumenol has been reported to have anti-diabetic activity . Given the structural similarity between curcumenol and isoprocurcumenol, it’s possible that isoprocurcumenol may also exhibit anti-diabetic properties .

作用機序

Target of Action

Isoprocurcumenol primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is crucial for cell growth and proliferation .

Mode of Action

Isoprocurcumenol interacts with its target, EGFR, and activates the EGFR signaling pathway . This activation leads to the phosphorylation of ERK and AKT, which are key proteins in the EGFR signaling pathway . The activation of these proteins can lead to various cellular responses including cell survival, proliferation, and growth .

Biochemical Pathways

The activation of EGFR by Isoprocurcumenol affects several biochemical pathways. The most notable are the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway . These pathways are involved in regulating cell growth, proliferation, and survival . The activation of these pathways leads to the upregulation of genes related to cell growth and proliferation, such as c-myc, c-jun, c-fos, and egr-1 .

Result of Action

The activation of EGFR signaling by Isoprocurcumenol leads to increased cell growth and proliferation . Specifically, it has been shown to induce the proliferation of keratinocytes, a major type of skin cells . This suggests that Isoprocurcumenol could potentially be used in promoting skin regeneration .

Action Environment

The action of Isoprocurcumenol can be influenced by various environmental factors. For instance, UVB-induced cellular damage can affect the activity of Isoprocurcumenol . Despite this, Isoprocurcumenol has been shown to induce the proliferation of keratinocytes in both physical and UVB-induced cellular damage, indicative of its function in skin regeneration . This suggests that Isoprocurcumenol may maintain its efficacy under different environmental conditions.

特性

IUPAC Name |

3-hydroxy-3-methyl-8-methylidene-5-propan-2-ylidene-2,3a,4,8a-tetrahydro-1H-azulen-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-9(2)12-8-13-11(5-6-15(13,4)17)10(3)7-14(12)16/h11,13,17H,3,5-8H2,1-2,4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITIGZFMSPAFZAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CC2C(CCC2(C)O)C(=C)CC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (1alpha,4beta,5beta)-4-Hydroxy-7(11),10(14)-guaiadien-8-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

96 - 98 °C | |

| Record name | (1alpha,4beta,5beta)-4-Hydroxy-7(11),10(14)-guaiadien-8-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of isoprocurcumenol in promoting keratinocyte proliferation?

A1: Isoprocurcumenol activates the epidermal growth factor receptor (EGFR) signaling pathway, mimicking the activity of epidermal growth factor (EGF). [] This activation leads to the phosphorylation of ERK and AKT, key proteins involved in cell growth and proliferation. [] Furthermore, isoprocurcumenol upregulates the expression of genes associated with cell growth and proliferation, including c-myc, c-jun, c-fos, and egr-1. []

Q2: What evidence supports the neuroprotective effects of isoprocurcumenol?

A2: In studies using mouse neuroblastoma-rat glioma hybridoma cells (NG108-15) subjected to oxidative stress induced by hydrogen peroxide, isoprocurcumenol demonstrated notable protective effects. [] Specifically, it exhibited approximately 80-90% protection against cell death at specific concentrations. []

Q3: How does the chemical structure of isoprocurcumenol contribute to its biological activity?

A3: While specific structure-activity relationship (SAR) studies focusing on isoprocurcumenol are limited in the provided research, its structural similarity to other curcuminoids like curcumenol, which also displays antiproliferative and cytotoxic effects, suggests that the sesquiterpene backbone and functional groups play a crucial role in its biological activities. [, ] Further research is necessary to delineate the precise SAR of isoprocurcumenol.

Q4: What are the traditional medicinal uses of plants containing isoprocurcumenol?

A5: Isoprocurcumenol is found in plants like Curcuma zedoaria (Temu putih) and Curcuma aromatica, which have a long history of use in traditional medicine, particularly in Asian countries. [, , ] These plants are traditionally used for various ailments, including cancer and coronary heart disease. [, ]

Q5: What analytical techniques are employed to isolate and characterize isoprocurcumenol?

A5: Various techniques are used to isolate and characterize isoprocurcumenol, including:

- Extraction: Solvents like hexane, dichloromethane, and ethyl acetate are used for extraction. []

- Chromatography: Open column chromatography, thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and size exclusion chromatography are commonly employed. [, , ]

- Spectroscopy: Structure elucidation relies on spectroscopic techniques like 1D and 2D Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B3026510.png)